(S,R,S)-Ahpc-C6-NH2 is a chiral compound characterized by its specific stereochemistry, which makes it significant in various scientific studies. It is classified as an E3 ligase ligand-linker conjugate, commonly used in the development of targeted protein degradation technologies, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) applications. The compound's unique structure allows it to interact selectively with biological targets, making it a valuable tool in drug discovery and development .
The synthesis of (S,R,S)-Ahpc-C6-NH2 typically involves several key steps:
The industrial production of (S,R,S)-Ahpc-C6-NH2 mirrors laboratory methods but is optimized for larger scales. Continuous flow reactors and automated systems are often employed to enhance yield and consistency in production.
(S,R,S)-Ahpc-C6-NH2 features a complex molecular structure that includes an amine functional group attached to a chiral carbon framework. Its molecular formula is C₁₃H₁₈N₂O₂, and its molecular weight is approximately 230.38 g/mol .
(S,R,S)-Ahpc-C6-NH2 can participate in a variety of chemical reactions:
The mechanism of action for (S,R,S)-Ahpc-C6-NH2 primarily involves its binding to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity, leading to alterations in metabolic processes, signal transduction pathways, and gene expression regulation. Such mechanisms are crucial for its role as a ligand in targeted protein degradation strategies .
(S,R,S)-Ahpc-C6-NH2 is typically characterized by:
The chemical properties include:
Relevant data indicates that the compound maintains high purity levels (>95%) when synthesized under controlled conditions, which is essential for its application in research .
(S,R,S)-Ahpc-C6-NH2 has diverse applications across several scientific fields:
The development of proteolysis-targeting chimeras (PROTACs) represents a paradigm shift from occupancy-based pharmacology to event-driven degradation. Early PROTACs relied on peptidic E3 ligase ligands (e.g., HIF-1α-derived peptides recruiting VHL), which suffered from poor cell permeability and metabolic instability [2] [10]. The breakthrough came with small-molecule E3 ligands, particularly VH032 for von Hippel-Lindau (VHL) E3 ligase, reported in 2012–2014. These ligands enabled the first drug-like PROTACs, such as MZ1 and PROTAC_RIPK2, which demonstrated nanomolar-level degradation of BRD4 and RIPK2, respectively [2] [7].
The dominance of VHL and CRBN in PROTAC design (≥80% of clinical candidates) stems from their ligandability and structural characterization. However, with >600 human E3 ligases, only ~2% have been utilized, creating a bottleneck for expanding targetable proteins [6]. (S,R,S)-AHPC-C6-NH2 (VH032-C6-NH2) exemplifies the evolution toward optimized VHL-recruiting conjugates, combining validated ligand chemistry with modular linker technology.
Table 1: Key E3 Ligases in PROTAC Development
E3 Ligase | Representative Ligand | Clinical Relevance | Limitations |
---|---|---|---|
VHL | VH032/(S,R,S)-AHPC | Phase I–III (e.g., ARV-110) | Tissue-specific expression |
CRBN | Thalidomide derivatives | Multiple approved (e.g., lenalidomide) | Resistance mutations |
MDM2 | Nutlin | Preclinical | Oncogenic potential |
IAPs | Bestatin analogues | Preclinical | Caspase activation |
VHL operates as the substrate-recognition subunit of the Cullin2-RING E3 ligase (CRL2^VHL^), which polyubiquitinates hypoxia-inducible factors (HIF-1α/HIF-2α) under normoxic conditions. This process requires hydroxylation of HIF-1α at Pro564 by prolyl hydroxylases (PHDs), creating a binding interface for VHL’s β-domain [7] [10]. The crystallographic analysis of VCB (VHL-ElonginB-ElonginC) complexed with HIF-1α revealed a critical hydroxyproline pocket formed by Ser111, His115, and Tyr98 [3] [7].
(S,R,S)-AHPC-C6-NH2 leverages this mechanism by incorporating the VH032 pharmacophore, a high-affinity VHL ligand (K~d~ = 80–100 nM) that mimics hydroxyproline interactions. Unlike peptide-based VHL binders, VH032-based PROTACs:
Table 2: Key Structural Features of VHL Ligand Binding
Binding Site Residue | Role in HIF-1α Recognition | Role in VH032 Binding |
---|---|---|
Ser111 | H-bonds with hydroxyproline | Maintains identical interaction |
His115 | Coordinates hydroxyproline OH | Critical for affinity retention |
Tyr98 | Hydrophobic packing | Accommodates modified caps |
(S,R,S)-AHPC-C6-NH2 (CAS: 2306389-03-5) is a tripartite molecule integrating:
The stereochemistry designation (S,R,S) refers to chiral centers at the hydroxyproline mimic (C1), cap group attachment (C2), and linker interface (C3). This configuration maximizes VHL binding occupancy by preserving H-bonds with Ser111/His115 while orienting the linker away from steric clashes [4] [8].
Table 3: Structural Components of (S,R,S)-AHPC-C6-NH2
Component | Chemical Structure | Function |
---|---|---|
VH032 moiety | N-cyclopropyl hydroxyproline mimic | High-affinity VHL binding (K~d~ < 100 nM) |
C6 linker | –(CH~2~)~6~– | Spacer for POI/E3 ligase proximity |
Terminal amine | –NH~2~ | Conjugation site for POI ligands |
Synthetic Advantages:
This ligand-linker architecture has enabled PROTACs against "undruggable" targets, including transcription factors and scaffolding proteins, by exploiting VHL’s ubiquitous expression and catalytic efficiency [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1